(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate
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Overview
Description
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-butanoate: is a complex organic compound with a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bicyclic azabicyclo[2.2.2]octane ring system, a hydroxy group, and a phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-butanoate typically involves multiple steps. One common method includes the reaction of a bicyclic amine with a suitable ester or acid chloride under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it is used to study the interactions of bicyclic amines with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-butanoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The hydroxy and phenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-butanoate
- (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-butanoate
Uniqueness: The unique combination of the bicyclic structure, hydroxy group, and phenyl group distinguishes this compound from other similar compounds. Its specific arrangement of atoms allows for unique interactions with biological targets, making it valuable in various scientific research applications.
Properties
CAS No. |
101711-00-6 |
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Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,13-15,17,22H,9-12H2,1-3H3 |
InChI Key |
MLORIUYYKBHBAX-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
Canonical SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
Synonyms |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate |
Origin of Product |
United States |
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